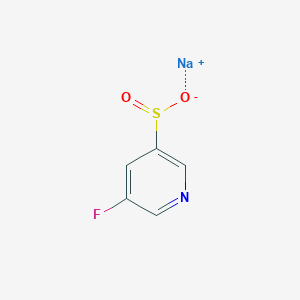
Sodium 5-fluoropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3FNNaO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfinic acid sodium salt at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-fluoropyridine-3-sulfinate typically involves the introduction of the sulfinic acid group to a fluoropyridine precursor. One common method is the reaction of 5-fluoropyridine with sodium sulfite under specific conditions to yield the desired sulfinate salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-fluoropyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sodium 5-fluoropyridine-3-sulfonate.
Reduction: Sodium 5-fluoropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-fluoropyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sodium 5-fluoropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group and the fluorine atom. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium 5-chloropyridine-3-sulfinate: Similar structure but with a chlorine atom instead of fluorine.
Sodium 5-bromopyridine-3-sulfinate: Similar structure but with a bromine atom instead of fluorine.
Sodium 5-iodopyridine-3-sulfinate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Sodium 5-fluoropyridine-3-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated counterparts. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Properties
Molecular Formula |
C5H3FNNaO2S |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;5-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
SUUFWHDMCHUZBH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















